Lansoprazole

描述

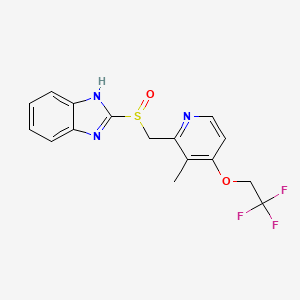

Structure

3D Structure

属性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action and Pharmacodynamics

Inhibition of Gastric H+/K+-ATPase (Proton Pump)

Lansoprazole acts as a potent inhibitor of the gastric proton pump. researchgate.net Its inhibitory effect is dose-related and impacts both basal and stimulated gastric acid secretion. fda.gov

Covalent Binding to Cysteine Residues of H+/K+-ATPase

This compound inhibits the H+/K+-ATPase by forming covalent disulfide bonds with specific cysteine residues accessible from the luminal surface of the enzyme. drugbank.comresearchgate.netpatsnap.comresearchgate.netnih.govwikipedia.orgijiset.comfrontiersin.orgnih.govjnmjournal.orgrjptonline.orgacs.org This binding is crucial for the prolonged duration of action of this compound, as it irreversibly inactivates the pump until new enzyme is synthesized. patsnap.comumich.edu Specifically, this compound has been shown to bind to cysteine 813 and cysteine 321 on the H+/K+-ATPase. drugbank.comnih.govwikipedia.orgfrontiersin.org

Acid Activation of this compound Prodrug to Sulfenamide (B3320178) and Sulfenic Acid

This compound is administered as an inactive prodrug. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgacs.orgwikipedia.org It requires an acidic environment, such as the secretory canaliculus of the parietal cell, to be converted into its active form. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgwikipedia.org This acid-catalyzed conversion leads to the formation of reactive intermediates, specifically tetracyclic sulfenamide and sulfenic acid. nih.govwikipedia.orgijiset.comnih.govjnmjournal.orgrjptonline.orgacs.orgimpactfactor.orgnih.govnih.gov These activated forms are highly reactive thiophilic reagents that can then bind covalently to the cysteine residues on the proton pump. nih.govjnmjournal.org The acid stability of this compound influences its activation rate. nih.govacs.orgnih.gov

Irreversible Inactivation of the Proton Pump

The covalent binding of the activated forms of this compound to the H+/K+-ATPase results in the irreversible inactivation of the enzyme. patsnap.comrjptonline.orgumich.edunih.govhres.ca This irreversible inhibition means that the pump remains non-functional until new proton pumps are synthesized by the parietal cell. patsnap.comumich.edu This mechanism contributes significantly to the prolonged acid suppression observed with this compound, which lasts much longer than its plasma half-life. drugbank.compatsnap.comfda.govnih.govijiset.comnih.govumich.eduwikipedia.orgresearchgate.net

Selective Accumulation in Parietal Cell Secretory Canaliculi

This compound is a weak base with a primary pKa that allows it to selectively accumulate in the highly acidic environment of the secretory canaliculi of stimulated parietal cells. nih.govijiset.comjnmjournal.orgrjptonline.orgresearchgate.net The pH in this space is approximately 1.0. nih.gov This selective accumulation results in a significantly higher concentration of this compound at the site of action (the luminal surface of the proton pump) compared to the bloodstream, contributing to its therapeutic index. nih.govjnmjournal.org The acidic environment is also necessary for the activation of the prodrug. drugbank.compatsnap.comnih.govijiset.comjnmjournal.orgrjptonline.orgwikipedia.org

Regulation of Gastric Acid Secretion Dynamics

By irreversibly inhibiting the gastric proton pump, this compound significantly alters the dynamics of gastric acid secretion. patsnap.comumich.edu

Suppression of Basal and Stimulated Acid Output

This compound effectively suppresses both basal and stimulated gastric acid output. fda.govnih.govnih.gov Studies have shown that this compound leads to a dose-related reduction in basal acid output and meal-stimulated acid output and secretion volume. fda.govnih.gov For instance, a study in healthy volunteers demonstrated that both 30 mg and 60 mg doses of this compound induced a relevant reduction in basal acid output, meal-stimulated acid output, and meal-stimulated secretion volume. nih.gov The suppression of stimulated acid output is observed regardless of the stimulus, as the drug targets the final common pathway of acid production. fda.gov The effect on stimulated acid output can increase with repeated dosing.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3883 |

Data Tables

Based on the available search results, a specific comparative data table for this compound's effect on basal and stimulated acid output from a single study can be presented:

| Parameter | Baseline (mmol/h) | Oral this compound 30 mg (Day 7) (mmol/h) | IV this compound 30 mg (Day 14) (mmol/h) |

| Median Basal Acid Output | 1.42 (n=28) | 0.42* (n=28) | 0.27* (n=28) |

| Median Pentagastrin-Stimulated Acid Output | 11.26 (n=27) | 4.76* (n=28) | 5.13* (n=28) |

* Significantly (p ≤ 0.05) less acid output as compared to baseline. fda.gov

This table illustrates the significant reduction in both basal and stimulated acid output after treatment with this compound, administered either orally or intravenously.

Impact on Intragastric pH Homeostasis

The primary pharmacodynamic effect of this compound is a significant increase in intragastric pH due to the reduction in gastric acid secretion. Studies in healthy volunteers have demonstrated a dose-related increase in intragastric pH following this compound administration. karger.comnih.govkarger.com For instance, a study involving healthy volunteers showed that both 30 mg and 60 mg doses of this compound induced a dose-related increase in intragastric pH, with the 60 mg dose being significantly superior in raising pH compared to the 30 mg dose. nih.govkarger.comscite.ai The inhibition of gastric acid secretion results in a marked reduction in basal and meal-stimulated acid output and secretion volume. karger.comnih.govkarger.comhres.cafda.gov After multiple daily doses, increased gastric pH is typically observed within the first hour post-dosing with 30 mg of this compound. fda.gov This sustained increase in intragastric pH is crucial for the healing of acid-related mucosal damage.

The duration of effect on intragastric pH is prolonged due to the irreversible binding of activated this compound to the proton pump. Acid secretion gradually returns to normal over two to four days after discontinuation of multiple doses, coinciding with the synthesis of new H+,K+-ATPase molecules. fda.govresearchgate.net

Influence on Pepsin Secretion and Activity

This compound also influences pepsin secretion and activity, primarily as a secondary effect of increased intragastric pH. Pepsin, a proteolytic enzyme in the stomach, requires an acidic environment to be activated from its precursor, pepsinogen, and to exert its digestive activity. medcentral.comnih.gov By significantly raising intragastric pH, this compound reduces the conversion of pepsinogen to pepsin and decreases pepsin activity. karger.comnih.govhres.camedcentral.comijiset.com Studies have shown that this compound decreases pepsin secretion and activity under both basal conditions and in response to meal stimulation or insulin (B600854) injection. nih.govhres.camedcentral.com The suppression of pepsin activity appears to be less pronounced than the inhibition of gastric acid secretion. medcentral.com In healthy adults receiving 30 mg of this compound daily for 7 days, pepsin output was inhibited by 42-58% when administered in the morning and 67-88% when administered in the evening. medcentral.com

Effects on Gastrointestinal Hormones and Enzymes

The profound suppression of gastric acid secretion by this compound leads to feedback mechanisms that affect the levels of certain gastrointestinal hormones and enzymes.

Effects on Gastrointestinal Hormones and Enzymes

Modulation of Serum Gastrin Levels

Inhibition of gastric acid secretion by PPIs, including this compound, results in a decrease in the negative feedback on gastrin release from gastric G cells. This leads to an increase in serum gastrin concentrations. medcentral.comnih.gov Studies have shown that this compound treatment increases serum gastrin levels in a dose-dependent manner. karger.comnih.govscite.ai In patients with peptic ulcers receiving 30 mg/day of this compound for two months, fasting serum gastrin levels approximately doubled, although these levels typically remained within the normal range. fda.govmedcentral.comijiset.com Serum gastrin concentrations tend to reach a plateau within two months of therapy and return to pretreatment values within a few days to four weeks after discontinuation. hres.cafda.govmedcentral.comijiset.comhres.ca While marked hypergastrinemia and associated enterochromaffin-like (ECL) cell proliferation have been observed in animal studies, human studies of up to 15 months of this compound therapy have shown only a slight increase in mean ECL-cell density with no microscopic evidence of cell hyperplasia. hres.cahres.ca

Here is a table summarizing the effect of this compound on serum gastrin levels:

| Study Population | This compound Dose | Duration of Treatment | Effect on Fasting Serum Gastrin Levels |

| Healthy Volunteers | 30 mg, 60 mg | 7 days | Dose-dependent increase karger.comnih.govscite.ai |

| Patients with PU | 30 mg/day | 2 months | ~50-100% increase from baseline medcentral.comijiset.com |

| Patients with ZES | Various | Long-term | Generally not modified, but increases observed in some hres.ca |

| Healthy Adults | 30 mg single dose | Single dose | No significant effect medcentral.com |

| Patients (various) | 15-60 mg | Up to 1 year+ | Median levels increased 50-100%, remained within normal range fda.gov |

Impact on Serum Pepsinogen and Gastric Pepsin Output

This compound treatment has been shown to increase serum pepsinogen levels while decreasing pepsin output and activity in gastric juice. karger.comnih.govscite.aihres.camedcentral.comhres.ca The increase in serum pepsinogen is likely a consequence of the altered feedback mechanisms resulting from reduced gastric acidity. Studies in healthy volunteers demonstrated a dose-dependent increase in serum pepsinogen concentrations with this compound. karger.comnih.govscite.ai Conversely, pepsin output and activity in gastric juice were decreased, particularly at higher doses. karger.comnih.govscite.ai

Here is a table illustrating the effects on pepsinogen and pepsin:

| This compound Dose | Effect on Serum Pepsinogen | Effect on Gastric Pepsin Output/Activity |

| 30 mg | Increased karger.comnih.govscite.ai | Slightly decreased karger.comnih.govscite.ai |

| 60 mg | Increased karger.comnih.govscite.ai | Markedly suppressed karger.comnih.govscite.ai |

Alterations in Intrinsic Factor Concentration

Intrinsic factor, a glycoprotein (B1211001) produced by gastric parietal cells, is essential for the absorption of vitamin B12. While PPIs primarily target the proton pump in parietal cells, studies have investigated their potential impact on intrinsic factor secretion. Research indicates that this compound can increase intrinsic factor concentration in a dose-dependent manner. karger.comnih.govscite.ai However, the clinical significance of this increase in the context of long-term PPI use and vitamin B12 absorption is a subject of ongoing research. Vitamin B12 requires gastric acid and pepsin to be released from food proteins before binding to intrinsic factor, and reduced acid secretion by PPIs may impair this initial step, potentially leading to reduced vitamin B12 absorption over time, particularly with long-term use. nih.govscielo.org.pebpac.org.nzscielo.org.co

Beyond Gastric Acid Secretion: Emerging Molecular Pathways

While the primary mechanism of action of this compound is the inhibition of gastric acid secretion, emerging research suggests that it may exert effects through additional molecular pathways, independent of its impact on gastric pH. Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. plos.orgnih.govjst.go.jp

One area of investigation involves the induction of antioxidant proteins such as heme oxygenase-1 (HO-1). plos.orgnih.gov this compound has been shown to induce HO-1 expression in various cell types, including gastric epithelial cells, endothelial cells, and hepatic cells. plos.orgnih.gov This induction is thought to contribute to cytoprotective effects against oxidative stress. plos.orgnih.gov The activation of HO-1 by this compound may occur through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2). plos.orgnih.gov Studies have demonstrated that this compound can induce the transactivation of Nrf2 and the expression of Nrf2-dependent antioxidant genes. plos.org Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in this compound-induced Nrf2 activation and cytoprotective effects. plos.org

Another area of emerging research explores the potential influence of this compound on amyloid-beta (Aβ) production, a key factor in the pathogenesis of Alzheimer's disease. Some studies suggest that this compound may enhance the production of certain Aβ species, although the underlying mechanisms are not fully understood and require further investigation. plos.org

Additionally, this compound has been investigated for potential effects on pancreatic beta-cells and glucose metabolism, possibly mediated through its effect on gastrin levels, as gastrin is known to play a role in beta-cell regulation. scielo.brscielo.br

Heme Oxygenase-1 (HO-1) Induction and Antioxidant Effects

This compound has been shown to induce the expression of heme oxygenase-1 (HO-1), a crucial enzyme involved in the cellular response to oxidative stress nih.govsemanticscholar.orgwjgnet.comnih.govresearchgate.netnih.govjst.go.jp. HO-1 catalyzes the degradation of heme into equimolar quantities of biliverdin (B22007), carbon monoxide (CO), and free iron semanticscholar.orgelsevier.es. Biliverdin is subsequently converted to bilirubin (B190676). Both biliverdin and bilirubin are potent antioxidants, while CO has various signaling properties, including anti-inflammatory and vasorelaxant effects impactfactor.orgsemanticscholar.orgelsevier.es.

Studies have demonstrated that this compound increases HO-1 mRNA and protein levels in various cell types, including endothelial cells, macrophages, and gastric epithelial cells nih.govwjgnet.comnih.govresearchgate.netnih.govjst.go.jp. This induction of HO-1 by this compound is associated with a decrease in NADPH-mediated reactive oxygen species (ROS) formation, indicating an enhancement of antioxidant capacity nih.govwjgnet.comnih.govresearchgate.net. The radical scavenging properties attributed to this compound were found to be diminished in the presence of an HO-1 inhibitor, suggesting that the induction of HO-1 plays a significant role in its antioxidant effects nih.govwjgnet.comnih.govresearchgate.net.

The induction of HO-1 by this compound appears to be mediated, at least in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway semanticscholar.orgnih.govjst.go.jpplos.orgresearchgate.net. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxifying enzymes, including HO-1 plos.org. This compound has been shown to induce the transactivation of Nrf2 and the expression of Nrf2-dependent antioxidant genes plos.org. Some research suggests that the phosphatidylinositol 3-kinase (PI3K) pathway is involved in the this compound-induced HO-1 gene expression nih.govwjgnet.comnih.gov.

Data from studies investigating the effect of this compound on HO-1 and ferritin protein expression in macrophages and endothelial cells illustrate a concentration-dependent increase in these antioxidant proteins. nih.govwjgnet.comnih.gov.

Modulation of Inflammatory Pathways (e.g., NF-κB, ERK)

Beyond its effects on oxidative stress, this compound also modulates inflammatory signaling pathways, notably nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) researchgate.netnih.govjst.go.jpnih.govdntb.gov.ua. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators researchgate.netnih.govjst.go.jpnih.gov. ERK is a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes, including inflammation jst.go.jpnih.gov.

This compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) induced by bacterial components like lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract in human monocytic cells jst.go.jpnih.gov. This suppressive effect is associated with the inhibition of NF-κB and ERK activation jst.go.jpnih.gov. Specifically, this compound has been observed to inhibit the phosphorylation and degradation of inhibitory factor kappa B-alpha (IκB-α), which is crucial for NF-κB activation, and the phosphorylation of ERK jst.go.jpnih.gov.

Research indicates that this compound's anti-inflammatory effects are linked to its ability to down-regulate NF-κB researchgate.netnih.govdntb.gov.ua. The precise mechanism by which this compound inhibits NF-κB and ERK activation is still under investigation nih.gov. However, the modulation of these pathways contributes to the anti-inflammatory properties observed with this compound, which may be beneficial in conditions involving gastrointestinal inflammation impactfactor.orgjst.go.jpnih.gov.

Some studies also suggest a role for the p38 MAPK pathway in mediating the cytoprotective effects of this compound, potentially through the Nrf2 pathway plos.org. However, the involvement of MAPK pathways in HO-1 induction by this compound can vary depending on the cell type plos.orgresearchgate.net.

Interaction with Other Proton Pumps (e.g., Na+/K+-ATPase)

While the primary target of this compound is the gastric H+/K+-ATPase, its potential interactions with other ion pumps, such as the Na+/K+-ATPase, have been explored. The Na+/K+-ATPase is a vital enzyme responsible for maintaining electrochemical gradients across cell membranes nih.gov.

Research suggests that this compound and its metabolites may interact with chloride channels, which are involved in the proton secretion process in parietal cells nih.gov. Studies have indicated that this compound and its acid-activated form can block swelling-dependent chloride channels nih.gov. While the focus is often on the gastric H+/K+-ATPase, the potential for this compound to influence other ion transport systems like the Na+/K+-ATPase has been considered in broader contexts of cellular function, although direct significant inhibition of Na+/K+-ATPase by this compound is not its primary established mechanism of action outside the gastric parietal cell nih.gov.

Pharmacokinetic Investigations and Metabolic Disposition

Absorption and Bioavailability Characteristics

Lansoprazole is rapidly absorbed following oral administration. mims.com

Role of Enteric Coating in Acid Stability

This compound is highly unstable in acidic conditions and degrades rapidly in gastric acid. scirp.orgnih.govgoogle.com To protect the drug from degradation in the stomach and ensure its delivery to the small intestine for absorption, oral formulations of this compound are enteric-coated. scirp.orgnih.govgoogle.comnih.govijrpr.com The enteric coating prevents the release of this compound in the acidic environment of the stomach, allowing it to pass through to the higher pH environment of the small intestine where it can be absorbed. scirp.orgnih.govgoogle.comnih.govijrpr.com Studies have shown that enteric-coated this compound tablets exhibit minimal drug release in acidic media (less than 10%) while releasing a significant percentage (over 80%) in buffer solutions with a higher pH, meeting pharmacopeial requirements. scirp.orgnih.gov This protective coating is essential for the oral bioavailability and therapeutic efficacy of this compound. google.comijrpr.com

Food Effects on this compound Absorption

The absorption of this compound is affected by the presence of food. Food has been shown to reduce the absorption of this compound, leading to a decrease in both the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). mims.comdrugbank.comhealthexpress.co.ukwww.nhs.uksps.nhs.uk This reduction in bioavailability with food can range from 27% to 50-70%. mims.comhealthexpress.co.uk Consequently, it is generally recommended to administer this compound before meals to optimize its absorption and effectiveness. drugbank.comwww.nhs.uk

Metabolic Pathways and Enzyme Systems

This compound undergoes extensive metabolism primarily in the liver. drugbank.comtandfonline.com

Stereoselective Metabolism of R- and S-Lansoprazole

This compound is administered as a racemic mixture of its R- and S-enantiomers. nih.govplos.org The metabolism of these enantiomers exhibits stereoselectivity, primarily influenced by the CYP enzymes involved. nih.govplos.orgnih.govnih.govresearchgate.net Studies using human liver microsomes and recombinant CYP enzymes have shown that S-lansoprazole is generally cleared more rapidly than R-lansoprazole. nih.govnih.govresearchgate.net CYP3A4 demonstrates a preference for the S-enantiomer in sulfoxidation, while CYP2C19 preferentially metabolizes the R-enantiomer through hydroxylation, although the stereoselectivity of CYP2C19 can be more prominent at therapeutic concentrations. nih.govnih.govresearchgate.net The differential metabolism by these enzymes contributes to the observed stereoselective pharmacokinetics of this compound enantiomers, with the R-enantiomer often showing higher plasma concentrations and AUC values compared to the S-enantiomer. nih.gov

Here is a table summarizing some pharmacokinetic data for this compound:

| Parameter | Value (Mean ± SD or Range) | Source |

| Oral Bioavailability | 80-90% or over 80% | drugbank.comfda.gov |

| Peak Plasma Concentration (Cmax) | ~1.7 hours after dosing | drugbank.com |

| Plasma Protein Binding | 97% | drugbank.comfda.gov |

| Elimination Half-life | 0.9 - 2.1 hours (generally < 2 hours) | drugbank.comfda.govnih.gov |

| Apparent Volume of Distribution | 0.4 L/kg or ~15.7 L | drugbank.comfda.gov |

| Total Clearance | 400-650 mL/min or 517 mL/min | drugbank.comnih.gov |

Note: Values may vary slightly depending on the study and dosage.

Contribution of Sulfotransferase Conjugation

Elimination and Excretion Profiles

This compound is extensively metabolized, with virtually no unchanged drug excreted in the urine following oral administration sahpra.org.zaacademicstrive.comnih.govfda.gov. The metabolites are eliminated from the body through both renal and fecal routes medicines.org.ukhpra.iesahpra.org.zafda.govhres.cahres.ca.

Elimination and Excretion Profiles

Renal and Fecal Excretion of Metabolites

Studies using 14C-labelled this compound have shown that approximately one-third (ranging from 14% to 25%) of the administered radiation is excreted in the urine medicines.org.ukhpra.iesahpra.org.zaacademicstrive.comnih.govfda.govresearchgate.net. This urinary excretion primarily consists of conjugated and unconjugated hydroxylated metabolites drugbank.comacademicstrive.comnih.govfda.gov. The majority of the dose, approximately two-thirds (ranging from 68% to 84%), is recovered in the feces medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca. This significant fecal excretion is primarily attributed to the biliary excretion of this compound metabolites fda.govhres.cafda.gov. Animal studies in rats and dogs identified metabolites M-II through M-X (free and conjugated) in the urine, accounting for a small percentage (0.2% to 3.6%) of the dose, while the sulfide (B99878) metabolite (M-I) and unchanged parent drug were not detected in urine hres.cahres.ca.

Here is a summary of the excretion profile:

| Excretion Route | Percentage of Dose | Form Excreted | Notes |

| Urine | 14-25% medicines.org.ukhpra.iesahpra.org.zaacademicstrive.comnih.govfda.govresearchgate.net | Conjugated and unconjugated hydroxylated metabolites drugbank.comacademicstrive.comnih.govfda.gov | Less than 1% as unchanged drug academicstrive.comnih.govfda.gov |

| Feces | 68-84% medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca | Primarily metabolites medicines.org.ukhpra.ienih.govfda.govhres.cahres.ca | Significant biliary excretion implied fda.govhres.cafda.gov |

Terminal Disposition Half-Life and Duration of Action

This compound exhibits a relatively short plasma elimination half-life in healthy subjects, generally reported to be between 0.9 and 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net. Specific reported ranges include 1 to 2 hours and 1.3 to 2.1 hours medicines.org.ukhpra.ienih.govacademicstrive.com. Following intravenous infusion, a mean terminal elimination half-life of 1.3 ± 0.5 hours has been observed fda.gov. Despite this short plasma half-life, the duration of this compound's effect on gastric acid suppression is significantly longer, often lasting around 24 hours or even extending up to 48-72 hours drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.comijiset.com. This discrepancy between the short plasma half-life and the prolonged duration of action is attributed to the mechanism by which this compound inhibits the gastric proton pump (H+/K+-ATPase). This compound, after being activated in the acidic environment of the parietal cells, binds covalently and irreversibly to the pump, rendering it non-functional drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com. The recovery of acid secretion is dependent on the synthesis of new proton pumps, which is a much slower process than the elimination of the drug from plasma drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com. Therefore, the plasma elimination half-life does not accurately reflect the duration of acid suppression academicstrive.comfda.govfda.govjscimedcentral.comijiset.com.

The terminal disposition half-life can be influenced by certain factors. In elderly individuals, the clearance of this compound is decreased, leading to an increased elimination half-life of approximately 50% to 100%, typically ranging between 1.9 to 2.9 hours medicines.org.ukhpra.iesahpra.org.zafda.gov. Severe hepatic impairment also significantly prolongs the mean plasma half-life, ranging from 3.2 to 7.2 hours after oral administration fda.gov. However, renal impairment does not appear to have a significant influence on the pharmacokinetics of this compound nih.govhres.canih.gov.

Here is a summary of the terminal disposition half-life in different populations:

| Population | Terminal Elimination Half-Life (approximate range) |

| Healthy Subjects | 0.9 - 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net |

| Elderly Subjects | 1.9 - 2.9 hours medicines.org.ukhpra.iesahpra.org.zafda.gov |

| Severe Hepatic Impairment | 3.2 - 7.2 hours fda.gov |

| Renal Impairment | Not significantly affected nih.govhres.canih.gov |

The duration of acid suppression is significantly longer than the plasma half-life due to the irreversible binding to the proton pump drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.com.

| Pharmacokinetic Parameter | Value/Range | Notes |

| Plasma Half-Life | 0.9 - 2.1 hours drugbank.commedicines.org.ukhpra.ienih.govsahpra.org.zaacademicstrive.comresearchgate.netjnmjournal.orgresearchgate.net | Short plasma half-life |

| Duration of Acid Suppression | ~24 - 72 hours drugbank.comacademicstrive.comresearchgate.netjnmjournal.orgnih.govnih.govjscimedcentral.comijiset.com | Prolonged effect due to irreversible pump inhibition and de novo synthesis |

Pharmacogenomics and Individual Variability in Response

Influence of CYP2C19 Genetic Polymorphism on Lansoprazole Pharmacokinetics

This compound is primarily metabolized in the liver, with the cytochrome P450 2C19 (CYP2C19) enzyme playing a major role nih.govtandfonline.comcpicpgx.org. CYP2C19 is responsible for the formation of 5-hydroxythis compound, a major metabolite tandfonline.comnih.gov. While CYP3A4 is also involved in this compound metabolism, contributing to the formation of this compound sulfone, CYP2C19 is considered the principal enzyme tandfonline.comnih.govg-standaard.nl. Genetic variations within the CYP2C19 gene lead to different levels of enzyme activity, significantly impacting the pharmacokinetics of this compound tandfonline.compharmgkb.orgamegroups.cn. These variations are a major factor influencing the inter-individual variability in this compound metabolism amegroups.cn.

Impact on Plasma Concentrations and Exposure

Interactive Table 1: Influence of CYP2C19 Phenotype on this compound Pharmacokinetic Parameters

| CYP2C19 Phenotype | Relative Plasma Concentration | Relative AUC | Relative Clearance (Cl/F) |

| Ultrarapid Metabolizer (UM) | Lower | Lower g-standaard.nl | Higher |

| Normal Metabolizer (NM) | Reference nih.gov | Reference nih.gov | Reference amegroups.cn |

| Intermediate Metabolizer (IM) | Higher tandfonline.com | Higher (3-14 fold vs NM) cpicpgx.org | Lower |

| Poor Metabolizer (PM) | Higher tandfonline.com | Higher (4-12 fold vs NM) nih.govcpicpgx.org | Lower amegroups.cn |

Note: This table illustrates the general trends observed in studies. Specific values may vary depending on the study design, population, and dose.

Significant differences in pharmacokinetic parameters like AUC, elimination half-life (T1/2ke), apparent oral clearance (Cl/F), and Cmax have been observed between different CYP2C19 genotype groups amegroups.cn. For instance, in one study, the mean AUC in homozygous extensive metabolizers (homo EMs) was 3.23 ± 1.08 mg·h·L-1, while in PMs, it was 11.05 ± 3.23 mg·h·L-1 amegroups.cn. The mean Cl/F was significantly lower in PMs (3.58 ± 1 L/h) compared to homo EMs (16.55 ± 6.38 L/h) amegroups.cn.

Phenotypic Variations (e.g., Ultrarapid, Extensive, Intermediate, Poor Metabolizers)

Genetic variations in CYP2C19 result in distinct metabolic phenotypes that influence this compound metabolism speed. These phenotypes are generally categorized as:

Poor Metabolizers (PMs): Individuals with significantly reduced or absent CYP2C19 enzyme activity, typically carrying two non-functional alleles (e.g., CYP2C192/2, 2/3, 3/3) g-standaard.nlpharmgkb.org. They metabolize this compound slowly, leading to higher systemic exposure tandfonline.com.

Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity, usually carrying one functional and one non-functional allele (e.g., CYP2C191/2, 1/3) or specific combinations of decreased and increased function alleles g-standaard.nlpharmgkb.org. They have metabolic activity between that of PMs and extensive metabolizers researchgate.net.

Normal Metabolizers (NMs) / Extensive Metabolizers (EMs): Individuals with normal enzyme activity, typically carrying two functional alleles (CYP2C191/1) or one normal and one increased function allele (CYP2C191/17) g-standaard.nlpharmgkb.org. They metabolize this compound at a normal rate researchgate.net. Homozygous EMs (homoEMs) carry two wild-type alleles, while heterozygous EMs (hetEMs) carry one wild-type and one mutant allele with reduced function researchgate.net.

Ultrarapid Metabolizers (UMs): Individuals with significantly increased enzyme activity, typically carrying two increased function alleles (CYP2C1917/17) g-standaard.nlpharmgkb.org. They metabolize this compound very rapidly, leading to lower systemic exposure tandfonline.com.

The distribution of these phenotypes varies among different ethnic populations nih.gov.

CYP2C19 Genotype and Clinical Outcomes

The variations in this compound pharmacokinetics caused by CYP2C19 polymorphism can influence clinical outcomes in patients treated with the drug nih.govtandfonline.com. Higher this compound exposure in IMs and PMs has been linked to improved acid suppression, as measured by higher intragastric pH and longer time with pH > 4.0 nih.govcpicpgx.org.

Efficacy in Helicobacter pylori Eradication Therapy

The success of Helicobacter pylori (H. pylori) eradication therapy, which often includes this compound, is influenced by CYP2C19 genotype nih.govmedsci.org. Studies have shown that PMs and IMs tend to have higher H. pylori eradication rates compared to NMs when treated with standard this compound-based triple therapy nih.govresearchgate.netnih.gov. This is attributed to the higher and more sustained this compound concentrations achieved in individuals with reduced CYP2C19 activity, leading to more effective acid suppression, which is crucial for the efficacy of the accompanying antibiotics nih.govresearchgate.net.

Some studies specifically comparing eradication rates across phenotypes in this compound-based triple therapy have shown significant differences between homoEMs and PMs, and between homoEMs and hetEMs nih.gov. For example, in one study using a this compound-based regimen, eradication rates were reported as 100% in PMs, 98% in hetEMs, and 80% in homoEMs researchgate.net. Another meta-analysis indicated a significantly lower H. pylori cure rate in EM subjects compared to IM subjects (76.1% vs. 84.1%) and PM subjects (76.1% vs. 83.9%) in subgroup analysis of this compound-based therapy .

Interactive Table 2: Influence of CYP2C19 Phenotype on H. pylori Eradication Rates with this compound-Based Therapy

| CYP2C19 Phenotype | Reported Eradication Rate (Example Data) | Relative Efficacy vs NM/EM |

| Ultrarapid Metabolizer (UM) | Lower (expected) | Lower |

| Normal Metabolizer (NM) / Extensive Metabolizer (EM) | 76.1% / 80% researchgate.net | Reference researchgate.net |

| Intermediate Metabolizer (IM) | 84.1% / 98% researchgate.net | Higher researchgate.net |

| Poor Metabolizer (PM) | 83.9% / 100% researchgate.net | Higher researchgate.net |

Note: The eradication rates provided are examples from specific studies and may vary. The relative efficacy is based on observed trends in the literature.

Conversely, UMs may have reduced effectiveness in H. pylori eradication therapy due to lower this compound exposure .

Response in Acid-Related Disorders

CYP2C19 genotype also influences the response to this compound in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers nih.govnih.gov. Higher this compound exposure in IMs and PMs leads to more effective acid suppression, which translates to better healing rates and symptom control in these conditions nih.govcpicpgx.org.

Studies have demonstrated that the efficacy rates of PPIs, including this compound, in patients with reflux esophagitis and nonerosive reflux disease (NERD) are significantly different among genotypes nih.gov. For instance, in a combined analysis of studies, the efficacy rates were 52.2% for NMs, 56.7% for IMs, and 61.3% for PMs (P = 0.047) nih.gov. Patients with the NM phenotype have been shown to experience a higher risk of GERD recurrence compared with PMs nih.gov. In patients with erosive esophagitis treated with this compound 30 mg daily for 8 weeks, healing rates were significantly higher in PMs (84.6%) compared to NMs (45.8%) nih.gov. Similarly, in patients with GERD treated with this compound (30 mg/day), healing rates after 8 weeks were higher in PMs (85-100%) and hetEMs (68-95%) than in homoEMs (46-77%) researchgate.net.

Interactive Table 3: Influence of CYP2C19 Phenotype on Efficacy in Acid-Related Disorders with this compound (Example Data)

| CYP2C19 Phenotype | Reported Efficacy Rate (GERD/Esophagitis) | Relative Efficacy vs NM/EM |

| Ultrarapid Metabolizer (UM) | Lower (expected) | Lower |

| Normal Metabolizer (NM) / Extensive Metabolizer (EM) | 52.2% nih.gov / 46-77% (homoEM) researchgate.net | Reference nih.govresearchgate.net |

| Intermediate Metabolizer (IM) | 56.7% nih.gov / 68-95% (hetEM) researchgate.net | Higher nih.govresearchgate.net |

| Poor Metabolizer (PM) | 61.3% nih.gov / 85-100% researchgate.net | Higher nih.govresearchgate.net |

Note: The efficacy rates provided are examples from specific studies and may vary. The relative efficacy is based on observed trends in the literature.

Patients with the NM phenotype may be at higher risk of therapeutic failure or GERD recurrence with standard doses of this compound nih.gov.

Role of CYP3A4 Polymorphism in this compound Metabolism

While CYP2C19 is the primary enzyme responsible for this compound metabolism, CYP3A4 also plays a role, particularly in the formation of the sulfone metabolite tandfonline.comnih.govg-standaard.nl. Although CYP3A4 contributes to this compound metabolism, its influence on the pharmacokinetic variability of this compound is generally considered less significant compared to that of CYP2C19 nih.govtandfonline.com.

Polymorphisms in the CYP3A4 gene exist, but their impact on this compound pharmacokinetics and clinical outcomes is not as extensively studied or as clinically significant as that of CYP2C19 polymorphisms tandfonline.comoup.com. Some studies suggest that while both enzymes are involved, the CYP2C19 genotype-dependence of plasma concentrations of this compound is more clearly explained by the 5-hydroxylation pathway catalyzed by CYP2C19 rather than the sulfone formation pathway involving CYP3A4 tandfonline.com.

Interactive Table 4: Primary Metabolic Pathways of this compound

| Enzyme | Primary Metabolic Product | Relative Contribution to Metabolism |

| CYP2C19 | 5-hydroxythis compound tandfonline.comnih.gov | Major (responsible for > 80% of metabolism) nih.govnih.gov |

| CYP3A4 | This compound sulfone tandfonline.comnih.gov | Minor cpicpgx.orgnih.gov |

Drug Interactions and Concomitant Therapies

Interactions with Cytochrome P450 Substrates

Lansoprazole can interact with drugs metabolized by various CYP isoforms, acting as both an inhibitor and, in some cases, an inducer of these enzymes. nih.gov

Inhibitory Effects on CYP2C19, CYP3A4, CYP2C9, CYP2D6, CYP2E1

This compound is a potent inhibitor of CYP2C19. nih.govtandfonline.comtandfonline.com Studies using human liver microsomes have shown that this compound enantiomers exhibit stereoselective inhibition of several CYP enzymes, including CYP2C19, CYP3A4, CYP2C9, CYP2D6, and CYP2E1. nih.govtandfonline.comtandfonline.com The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 compared to the R-enantiomer. nih.govtandfonline.comtandfonline.com

Research findings indicate the following inhibitory effects:

CYP2C19: this compound is a strong competitive inhibitor of CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation. The estimated Ki values for S-lansoprazole and R-lansoprazole were 0.6 µM and 6.1 µM, respectively, demonstrating the stereoselective nature of this inhibition. nih.govtandfonline.comtandfonline.com

CYP3A4: this compound enantiomers showed stereoselective inhibition of CYP3A4-catalyzed midazolam 1-hydroxylation in vitro. nih.govtandfonline.comtandfonline.com this compound is considered a weak inhibitor of CYP3A4.

CYP2C9: Stereoselective inhibition of CYP2C9-catalyzed tolbutamide (B1681337) 4-methylhydroxylation by this compound enantiomers has been observed. nih.govtandfonline.comtandfonline.com this compound is a competitive inhibitor of CYP2C9.

CYP2D6: this compound enantiomers showed stereoselective inhibition of CYP2D6-catalyzed dextromethorphan (B48470) O-demethylation. nih.govtandfonline.comtandfonline.com this compound appears to be a relatively potent inhibitor of CYP2D6 in vitro.

CYP2E1: Stereoselective inhibition of CYP2E1-catalyzed chlorzoxazone (B1668890) 6-hydroxylation by this compound enantiomers has been reported. nih.govtandfonline.comtandfonline.com

A summary of in vitro inhibition data for this compound enantiomers on various CYP isoforms is presented in the table below, based on Ki values:

| CYP Isoform | Substrate | S-Lansoprazole Ki (µM) | R-Lansoprazole Ki (µM) |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | 0.6 | 6.1 |

| CYP2C9 | Tolbutamide 4-methylhydroxylation | - | - |

| CYP2D6 | Dextromethorphan O-demethylation | - | - |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | - | - |

| CYP3A4 | Midazolam 1-hydroxylation | - | - |

Note: Ki values for all listed isoforms and enantiomers were not available in the provided snippets. The table includes data explicitly found.

Induction of Cytochromes P450 (e.g., CYP1A2)

This compound has been shown to induce the synthesis of CYP1A1 and CYP1A2 in primary cultures of human hepatocytes. nih.govresearchgate.net This induction is reflected by an increased clearance of substrates metabolized by these enzymes, such as caffeine (B1668208) and theophylline. In human hepatocytes, this compound induced both CYP1A1 and CYP1A2 mRNA and protein. nih.govresearchgate.net The induction of CYP3A by this compound has also been observed in approximately 50% of tested human hepatocyte cultures. nih.govresearchgate.net

Impact on Absorption of Other Medications

This compound, by significantly reducing gastric acid secretion, can alter the intragastric pH. nih.govhres.camhmedical.com This change in pH can affect the solubility and absorption of other medications that require an acidic environment for optimal bioavailability. nih.govhres.camhmedical.comdrugs.com Examples of drugs whose absorption may be decreased by concomitant this compound administration include ketoconazole, itraconazole, atazanavir, ampicillin (B1664943) esters, iron salts, and digoxin. nih.govhres.camhmedical.comdrugs.com For instance, atazanavir, an HIV protease inhibitor, is dependent on gastric acid for absorption, and co-administration with this compound can substantially decrease its systemic concentrations, potentially leading to a loss of therapeutic effect and development of HIV resistance. hres.ca

Conversely, this compound may increase the absorption of certain drugs. For example, it can cause an increase in the absorption of amphetamine, potentially leading to increased serum concentrations and adverse effects. drugbank.com

The absorption of this compound itself can also be affected by other substances. Sucralfate (B611045), for example, has been shown to delay the absorption of this compound and reduce its bioavailability. Administering this compound at least 30 minutes prior to sucralfate can mitigate this interaction. hres.ca

Pharmacodynamic Interactions with Other Therapeutic Agents

Combined Therapy with Antibiotics for H. pylori Eradication

This compound is a key component of multi-drug regimens for the eradication of Helicobacter pylori infection, a common cause of peptic ulcers. wikipedia.orgdrugbank.comwebmd.comrxfiles.ca The rationale for including a PPI like this compound in these regimens is multifaceted. This compound's primary action of reducing gastric acid secretion increases the intragastric pH, which can enhance the stability and efficacy of certain antibiotics, such as amoxicillin (B794) and clarithromycin (B1669154), that are less active in highly acidic environments. webmd.com Furthermore, PPIs, including this compound, possess intrinsic antibacterial activity against H. pylori in vitro and may also exert anti-inflammatory effects that support the eradication process. drugbank.comnih.gov

Typical H. pylori eradication regimens involve this compound in combination with two antibiotics, such as clarithromycin and either amoxicillin or metronidazole, often referred to as "triple therapy." wikipedia.orgdrugbank.comwebmd.comrxfiles.ca Studies have shown that this compound-based triple therapy is effective, with reported eradication rates ranging from 71% to 94% in well-designed studies. drugbank.com this compound has demonstrated comparable efficacy to other PPIs like omeprazole (B731) and pantoprazole (B1678409) in H. pylori eradication regimens. rxfiles.ca

Interactions with Antiplatelet Agents (e.g., Clopidogrel)

A clinically significant interaction exists between some PPIs and the antiplatelet agent clopidogrel (B1663587). Clopidogrel is a prodrug that requires metabolic activation by CYP2C19 to its active form. pharmaceutical-journal.comnih.govsps.nhs.uk Since this compound is metabolized by and inhibits CYP2C19, there is a theoretical potential for it to reduce the conversion of clopidogrel to its active metabolite, thereby decreasing its antiplatelet effect. pharmaceutical-journal.comnih.govsps.nhs.ukdrugs.com

Research on the interaction between this compound and clopidogrel has yielded some varying results. Some pharmacodynamic studies have shown that the combination of this compound and clopidogrel can lead to a reduction in antiplatelet activity. pharmaceutical-journal.com However, other studies and product labeling suggest that coadministration of clopidogrel with this compound may not significantly alter the systemic exposure to the active metabolite of clopidogrel or its effect on platelet inhibition. drugs.com The European Society of Cardiology suggests that the probability of a clinically significant interaction is intermediate with this compound compared to omeprazole and esomeprazole (B1671258) (higher probability) and pantoprazole and rabeprazole (B1678785) (lowest probability). sps.nhs.uk

Retrospective analyses have suggested that the concomitant use of PPIs, including this compound, with clopidogrel may be associated with an increased risk of major adverse cardiovascular events. nih.govpharmaceutical-journal.comdrugs.com However, the clinical evidence from outcome studies has been inconsistent, with positive findings often coming from non-randomized and observational studies. pharmaceutical-journal.comnih.gov Despite the conflicting data, a clinically important interaction cannot be definitively ruled out, particularly in patients at higher cardiovascular risk or those with specific CYP2C19 genetic variations. nih.gov Some guidelines suggest avoiding the combination of clopidogrel with omeprazole and esomeprazole and preferring alternative PPIs like this compound, pantoprazole, or rabeprazole when PPI therapy is necessary in patients taking clopidogrel. sps.nhs.uk

Concomitant Use with NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are known to increase the risk of gastric injury, including the development of ulcers. nih.govjwatch.org this compound is frequently used to prevent complications associated with NSAID use. dergipark.org.tr Studies have investigated the protective effects of this compound against NSAID-induced gastric damage.

Research in rats treated with various NSAIDs, such as indomethacin, diclofenac, piroxicam, and ketoprofen, demonstrated that these NSAIDs induced mucosal necrotic lesions, neutrophil infiltration, and reduced levels of prostaglandin (B15479496) E2 (PGE2) in the gastric mucosa. nih.govresearchgate.netnih.gov They also led to increased levels of malondialdehyde (MDA) and myeloperoxidase (MPO), and a decrease in non-proteic sulfhydryl compounds (GSH), indicating oxidative damage. nih.govresearchgate.netnih.gov

Pretreatment with this compound significantly prevented the gastric injuries induced by these NSAIDs in a dose-dependent manner. nih.govresearchgate.netnih.gov At a dose of 90 µmol/kg, this compound markedly prevented injuries caused by all tested NSAIDs. nih.govresearchgate.netnih.gov This protective effect was associated with a reduction in neutrophil infiltration and the reversal of the effects of NSAIDs on MPO, MDA, and GSH mucosal contents. nih.govresearchgate.netnih.gov While this compound significantly inhibited acid secretion, its protective effect against NSAID-induced gastric damage appears to also involve a reduction in mucosal oxidative injury and an increase in sulfhydryl radical bioavailability. nih.govresearchgate.netnih.gov this compound did not appear to interfere with the decrease in PGE2 levels or indomethacin-induced cyclooxygenase-2 expression caused by NSAIDs in these studies. nih.govresearchgate.netnih.gov

Clinical studies have also evaluated the efficacy of this compound in healing NSAID-associated gastric ulcers. In one study involving patients with NSAID-associated ulcers, this compound at doses of 15 mg and 30 mg daily was found to be superior to ranitidine (B14927) (150 mg twice daily) in healing gastric ulcers at both 4 and 8 weeks. jwatch.org At 8 weeks, ulcer healing rates were 69% for the 15-mg this compound group and 73% for the 30-mg this compound group, compared to 53% in the ranitidine group. jwatch.org The Helicobacter pylori infection status did not affect ulcer healing rates in this study. jwatch.org These findings suggest that the improved healing of NSAID-associated gastric ulcers with PPIs like this compound is likely due to their more profound acid suppression. jwatch.org

Furthermore, this compound has been evaluated for the secondary prevention of gastric or duodenal ulcers in patients requiring long-term NSAID therapy. A prospective, multicenter, double-blind, randomized, active-controlled study compared this compound (15 mg daily) with gefarnate (B1671420) (50 mg twice daily) in patients with a history of gastric or duodenal ulcers who required long-term NSAID therapy. researchgate.net The cumulative incidence of gastric or duodenal ulcer at days 91, 181, and 361 was significantly lower in the this compound group compared to the gefarnate group. researchgate.net The hazard ratio for ulcer development in the this compound group versus the gefarnate group was 0.2510 (95% CI 0.1400-0.4499). researchgate.net

The concomitant use of this compound with NSAIDs has been reviewed, and the adverse event profile appears similar to this compound used alone. fda.gov

Here is a summary of the findings from the rat study on this compound's protective effects against NSAID-induced gastric injury:

| NSAID | NSAID Dose (µmol/kg) | This compound Pretreatment (µmol/kg) | Effect on Gastric Injury |

| Indomethacin | 100 | 18 | Partial counteraction |

| Indomethacin | 100 | 90 | Marked prevention |

| Diclofenac | 60 | 18 | Partial counteraction |

| Diclofenac | 60 | 90 | Marked prevention |

| Piroxicam | 150 | 18 | Not specified |

| Piroxicam | 150 | 90 | Marked prevention |

| Ketoprofen | 150 | 18 | Not specified |

| Ketoprofen | 150 | 90 | Marked prevention |

Note: Data extracted from search result nih.govresearchgate.netnih.gov. Partial counteraction and Marked prevention are based on the description in the source.

Potential Synergistic Antifungal Activity with Amphotericin B

Recent research has explored the potential for this compound to exhibit synergistic antifungal activity when used in combination with amphotericin B, particularly against multidrug-resistant fungal pathogens like Candida auris. vt.edunih.govnih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net C. auris has emerged as a significant concern due to its high resistance profiles against available antifungal drugs, including amphotericin B. vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net

A screen of FDA-approved drugs identified this compound as a potent enhancer of amphotericin B's activity against C. auris. vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net this compound demonstrated a synergistic relationship with amphotericin B against a high percentage of tested C. auris isolates and restored the fungicidal capability of amphotericin B within a few hours in in vitro time-kill assays. tandfonline.comnih.gov This combination also showed effectiveness against other medically important Candida and Cryptococcus species. tandfonline.comresearchgate.netnih.gov

Investigations into the mechanism of this synergistic action suggest that this compound or its metabolites interact with a crucial target in the fungal mitochondrial respiratory chain, specifically complex III (cytochrome bc1). vt.edunih.govtandfonline.comresearchgate.netnih.govtandfonline.com This interaction is thought to increase oxidative stress within the fungal cells, which in turn enhances the antifungal activity of amphotericin B. vt.edunih.govtandfonline.comtandfonline.com The critical role of active respiratory function in the antifungal activity of this compound has been highlighted. nih.govtandfonline.com

Furthermore, the combination of this compound and amphotericin B has shown promising results in in vivo models. In an immunocompromised mouse model of C. auris infection, this compound restored the efficacy of amphotericin B, leading to a significant reduction in the fungal burden in the kidneys. nih.govtandfonline.comtandfonline.com Specifically, a 1.7-log (approximately 98%) reduction in CFU was observed. nih.govtandfonline.com

While these findings are promising for combating drug-resistant fungal infections, it is important to note that some studies have used this compound concentrations significantly higher than typical therapeutic doses in their investigations, raising considerations about potential toxicity in a clinical setting. nih.govtandfonline.com Further research is needed to fully elucidate the mechanisms of this synergistic activity, assess long-term effects on resistance, and investigate potential drug-drug interactions between this compound and amphotericin B. nih.govtandfonline.com

Here is a summary of research findings on the synergistic antifungal activity of this compound with Amphotericin B:

| Fungal Pathogen | This compound Effect with Amphotericin B | Proposed Mechanism of Synergism | In Vivo Efficacy (Mouse Model) |

| Candida auris | Potent enhancer, synergistic activity | Interference with fungal mitochondrial complex III (cytochrome bc1), increased oxidative stress | Restored Amphotericin B efficacy, reduced fungal burden nih.govtandfonline.comtandfonline.com |

| Other Candida species | Potentiates antifungal activity | Likely similar to C. auris | Not specified in search results |

| Cryptococcus species | Potentiates antifungal activity | Likely similar to C. auris | Not specified in search results |

Preclinical and Translational Research

In Vitro Studies on Cellular Models

In vitro studies have investigated the effects of lansoprazole on various cellular models, exploring mechanisms beyond its primary action on proton pumps. For instance, studies using cultured human tracheal epithelial cells have shown that this compound can decrease the levels of pro-inflammatory cytokines, including IL-6, IL-8, and tumor necrosis factor-alpha. nih.gov In human gastric cancer cell lines and human umbilical vein endothelial cells, this compound has been observed to block IL-8 production stimulated by H. pylori extract, potentially by interfering with the NF-κB pathway. nih.gov Furthermore, this compound has been found to induce the expression of heme oxygenase-1 (HO-1) mRNA and protein in human endothelial and gastric cancer cell lines, an enzyme involved in heme degradation with antioxidant and cytoprotective properties. nih.gov this compound also blocked NADPH-dependent reactive oxygen species (ROS) formation in these cell lines. nih.gov

In rat gastric epithelial RGM1 cells, pretreatment with this compound significantly reduced cellular injury, maintained mitochondrial transmembrane potential, and decreased lipid peroxidation induced by indomethacin. jst.go.jp This suggests that this compound can reduce superoxide (B77818) production in mitochondria and subsequently inhibit lipid peroxide formation and cellular injury. jst.go.jp

Studies on Alzheimer's disease models using PS70 Chinese hamster ovary (CHO) cells, which stably express wild-type human APP and presenilin 1, have shown that this compound enhances the production of amyloid-beta species, specifically Aβ37, Aβ40, and Aβ42, while lowering Aβ38 levels. nih.govnih.govresearchgate.netcapes.gov.brplos.org This effect was observed at concentrations below those causing cell toxicity. nih.govplos.org Mechanistic studies suggest that this compound might increase BACE1 activity and act as an inverse γ-secretase modulator, shifting γ-secretase cleavage. researchgate.net

This compound has also been investigated for its effects on human monocytic cell lines (THP-1). It significantly reduced mRNA expression and production of TNF-alpha and IL-1beta induced by lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract. nih.gov This anti-inflammatory effect appears to be mediated by the inhibition of NF-κB and ERK activation. nih.gov

In the context of cancer research, preclinical studies in human tumor cell lines have reported that this compound administration alone can induce apoptosis and produce anticancer effects. researchgate.net this compound has also been shown to reverse multidrug resistance in cancer cells by impeding the efflux of chemotherapeutic drugs mediated by ABC transporters (ABCB1/G2) and lysosomal sequestration. nih.gov this compound promoted the ATPase activity of ABCB1/G2 and competitively bound to their substrate-binding region. nih.gov

Interactive Table 1: Summary of In Vitro Findings of this compound

| Cellular Model | Observed Effect | Potential Mechanism | Source |

| Human tracheal epithelial cells | Decreased levels of IL-6, IL-8, TNF-alpha | Not clearly defined | nih.gov |

| Human gastric cancer cell lines, HUVECs | Blocked IL-8 production stimulated by H. pylori extract | Potential interference with NF-κB pathway | nih.gov |

| Human endothelial and gastric cancer cell lines | Induced HO-1 expression, blocked NADPH-dependent ROS formation | Induction of HO-1 | nih.gov |

| Rat gastric epithelial RGM1 cells | Reduced cellular injury, maintained mitochondrial potential, decreased lipid peroxidation induced by indomethacin | Reduced mitochondrial superoxide production | jst.go.jp |

| PS70 CHO cells (Alzheimer's model) | Enhanced Aβ37, Aβ40, Aβ42 production, lowered Aβ38 levels | Increased BACE1 activity, inverse γ-secretase modulation | nih.govnih.govresearchgate.netcapes.gov.brplos.org |

| Human monocytic cell line (THP-1) | Reduced TNF-alpha and IL-1beta production induced by LPS and H. pylori extract | Inhibition of NF-κB and ERK activation | nih.gov |

| Human tumor cell lines | Induced apoptosis, produced anticancer effects | Not specified in detail | researchgate.net |

| Cancer cells with ABCB1/G2 overexpression | Reversed multidrug resistance, augmented sensitivity to chemotherapeutics | Impeded ABCB1/G2-mediated efflux and lysosomal sequestration, promoted ABCB1/G2 ATPase activity | nih.gov |

| Rat hepatic RL34 cells | Cytoprotective effect against cisplatin-induced cytotoxicity | Activation of p38 MAPK/ARE/Nrf2 pathway, induction of HO1, prolongation of Nrf2 half-life | plos.org |

Animal Models of Acid-Related Disorders

This compound's efficacy in acid-related disorders has been evaluated in various animal models. In rats with glacial acetic-acid-induced gastric ulcers, a new type of compound this compound capsule demonstrated effectiveness in reducing gastric ulcers. nih.govresearchgate.net This effect was associated with an increase in superoxide dismutase (SOD) levels and a reduction in malondialdehyde (MDA) and H+-K+-ATP enzyme activity, indicating an influence on oxidative stress. nih.govresearchgate.net The compound also increased the expression of mucosal vascular endothelial growth factor (VEGF) and cyclic oxygenase 2 (COX-2). researchgate.net

In other animal studies, this compound has been found to protect against ischemia-reperfusion injury of the bowel and indomethacin-induced injury of the distal small intestine in rats. nih.gov These beneficial effects in non-peptic disorders suggest mechanisms beyond the reduction of gastric acid secretion. nih.gov

Investigations into Novel Therapeutic Applications

Preclinical research has explored the potential of this compound in several novel therapeutic areas, leveraging its effects beyond acid inhibition.

Skeletal Phenotype Modulation in Dystrophin Deficient Models

Studies in dystrophin deficient mdx mice, a model for Duchenne muscular dystrophy (DMD), have investigated the effects of this compound on skeletal muscle phenotype. A preclinical trial administering this compound (5 mg/kg/day) orally to 8-10 week-old female mdx mice for 3 months, alone and in combination with prednisolone, showed that combined treatment attenuated some components of dystrophic pathology. plos.orgnih.govresearchgate.netplos.org This attenuation was indicated by a decreased number of degenerating muscle fibers and inflammatory foci in the gastrocnemius muscle, as well as attenuated declines in normalized forelimb and hindlimb grip strength and in vitro EDL force after repeated eccentric contractions. plos.orgnih.govresearchgate.net Combined treatment also reduced serum creatine (B1669601) kinase levels. plos.orgplos.org While this compound alone showed a non-significant increase in maximal force, the combined treatment demonstrated more pronounced improvements in muscle function. plos.org

Interactive Table 2: Effects of this compound and Prednisolone on mdx Mice Skeletal Phenotype

| Treatment Group (5 mg/kg/day for 3 months) | Degenerating Muscle Fibers | Inflammatory Foci | Normalized Grip Strength (Forelimb & Hindlimb) | In Vitro EDL Force after Eccentric Contractions | Serum Creatine Kinase Levels |

| Vehicle Control | Higher | More | Greater decline | Greater decline | Higher |

| This compound Alone | Not specified | Not specified | Not specified | Non-significant increase in maximal force | Not specified |

| Prednisolone Alone | Not specified | Not specified | Not specified | Not specified | Not specified |

| Combined this compound + Prednisolone | Significant reduction plos.orgnih.govresearchgate.net | Significant reduction plos.orgnih.govresearchgate.net | Attenuated decline plos.orgnih.gov | Attenuated decline plos.orgnih.gov | Reduced plos.orgplos.org |

Effects on Amyloid Beta Production in Alzheimer's Disease Models

Research using cellular and animal models of Alzheimer's disease (AD) has explored the impact of this compound on amyloid beta (Aβ) production. In PS70 CHO cell models, this compound was found to enhance the production of Aβ37, Aβ40, and Aβ42 peptides and decrease Aβ38 levels. nih.govnih.govresearchgate.netcapes.gov.brplos.org Acute this compound treatment in wild-type and AD transgenic mice promoted higher Aβ40 levels in the brain, suggesting it may exacerbate Aβ production in vivo. nih.govnih.govresearchgate.netplos.org Specifically, in 3xTg-AD mice, soluble Aβ40 levels were significantly increased in a dose-dependent manner after short-term treatment with this compound. plos.org These findings indicate that PPIs like this compound can affect amyloid metabolism in both in vitro and in vivo AD models. nih.govnih.govresearchgate.netplos.org